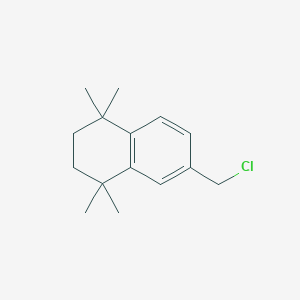

6-(氯甲基)-1,1,4,4-四甲基-1,2,3,4-四氢萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

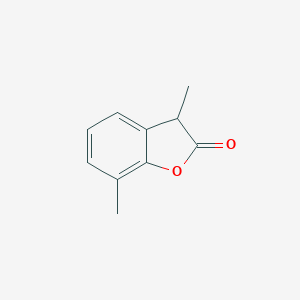

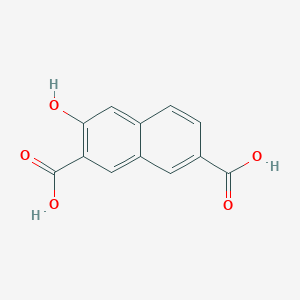

The compound "6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene" belongs to a class of chemicals that are derivatives of tetrahydronaphthalene, which are of interest due to their potential applications in chemical synthesis, pharmaceuticals, and materials science. Tetrahydronaphthalenes serve as core structures in a variety of natural products and synthetic compounds, making them valuable targets for chemical synthesis.

Synthesis Analysis

Synthesis of tetrahydronaphthalene derivatives involves multiple steps, including methylation, acylation, reduction, and halogenation. For example, a related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized starting from naphthalene-2,3-diol in seven steps with an overall yield of 44%, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives, including the chloromethyl-substituted variants, often features significant conformational flexibility due to the presence of multiple substituents. High-field NMR studies can reveal conformer equilibriums, as seen in derivatives where steric effects influence biological activity (Nichols et al., 1984).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives participate in a range of chemical reactions, including nucleophilic additions and Friedel-Crafts acylations. For example, reaction with nucleophiles like NaBH3CN or PhMgBr leads to α-position adducts, demonstrating their reactivity and potential for further functionalization (Lee et al., 1995).

科学研究应用

- Scientific Field: Organic Chemistry

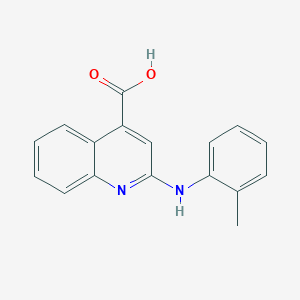

- Application : Synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines .

- Methods of Application : A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

- Results or Outcomes : The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

-

Scientific Field: Polymer Chemistry

- Application : Synthesis of Hyper Cross-linked Polymers (HCPs) .

- Methods of Application : HCPs are synthesized by Friedel Craft reactions, which could potentially involve chloromethyl compounds. The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

-

Scientific Field: Organic Chemistry

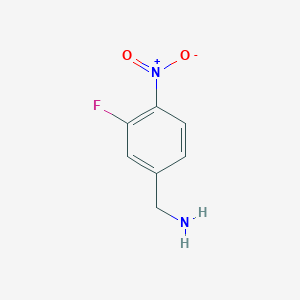

- Application : Chloromethylation of Aromatic Compounds .

- Methods of Application : A series of aromatic hydrocarbons and O-carbethoxy phenol substrates were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .

- Results or Outcomes : The treatment affords the corresponding chloromethyl derivatives in good to excellent yields .

-

Scientific Field: Nanotechnology

- Application : Evaluating nanoparticle-induced intracellular reactive oxygen species (ROS) production .

- Methods of Application : The 5- (and 6)-Chloromethyl-2?,7? Dichloro-dihydrofluorescein diacetate (CM-H2DCF-DA) assay is used for evaluating nanoparticle-induced intracellular ROS production in the RAW 264.7 macrophage cell line .

- Results or Outcomes : This assay helps in understanding the potential toxicity aspects of nanoparticles with characterization of chemical functionalization on nanoparticles .

-

Scientific Field: Organic Chemistry

- Application : Blanc Chloromethylation .

- Methods of Application : The Blanc chloromethylation is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. The reaction is catalyzed by Lewis acids such as zinc chloride .

- Results or Outcomes : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

安全和危害

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also involve studying how to safely handle and dispose of the compound.

未来方向

This would involve looking at potential future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

6-(chloromethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAGWEFEPFPFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CCl)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384196 |

Source

|

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

CAS RN |

163117-71-3 |

Source

|

| Record name | 6-(Chloromethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)

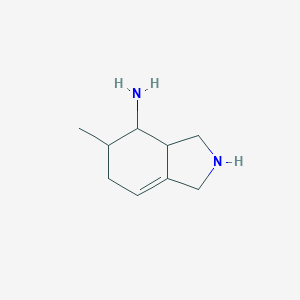

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)